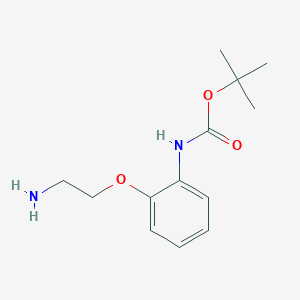

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate

Description

BenchChem offers high-quality tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C13H20N2O3 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate |

InChI |

InChI=1S/C13H20N2O3/c1-13(2,3)18-12(16)15-10-6-4-5-7-11(10)17-9-8-14/h4-7H,8-9,14H2,1-3H3,(H,15,16) |

InChI Key |

BPPSHXHYSRQGSH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1OCCN |

Origin of Product |

United States |

Foundational & Exploratory

Stability and Handling of Boc-Protected Aminoethoxy Aniline Derivatives: A Comprehensive Technical Guide

Executive Summary

Boc-protected aminoethoxy aniline derivatives are highly versatile bifunctional linkers utilized extensively in the synthesis of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptide architectures. However, these molecules present a unique dichotomy in stability: they possess an electron-rich, oxidation-prone aromatic amine (aniline) alongside an acid-labile aliphatic amine protecting group (Boc). This whitepaper provides an in-depth mechanistic analysis of their stability profiles, detailing the causality behind degradation pathways, and establishes field-proven, self-validating protocols for their storage, purification, and chemoselective conjugation.

Structural Vulnerabilities & Mechanistic Causality

The utility of Boc-aminoethoxy anilines stems from their orthogonal reactivity, allowing selective functionalization of the aniline moiety while keeping the aliphatic amine masked. However, this structure introduces specific mechanistic vulnerabilities.

Aniline Autoxidation and Polymerization

The aniline moiety is highly electron-rich due to the delocalization of the nitrogen lone pair into the aromatic

Acid Lability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is engineered for acid lability. Under acidic conditions (pH < 4), the carbamate carbonyl oxygen is protonated, leading to the cleavage of the C-O bond. The causality of this rapid cleavage lies in the thermodynamic stability of the resulting tert-butyl carbocation 4. Following C-O cleavage, the unstable carbamic acid intermediate spontaneously decarboxylates to release the free aliphatic amine and

Stability Profiling

To guide experimental design, the quantitative and qualitative stability metrics of Boc-aminoethoxy anilines are summarized below.

Table 1: Environmental Stability Profile Matrix

| Environmental Factor | Stability Status | Mechanistic Consequence |

| Ambient Air ( | Highly Labile | Radical autoxidation to quinone-imines. |

| Light (UV/Vis) | Labile | Photo-acceleration of radical formation. |

| Strong Acids (TFA/HCl) | Highly Labile | Cleavage of Boc via t-butyl carbocation formation. |

| Strong Bases (NaOH/TEA) | Stable | Orthogonal stability maintained; no deprotection. |

| Elevated Temp (>60°C) | Moderately Labile | Accelerated oxidation and potential thermal Boc loss. |

Degradation Pathways

The dual vulnerabilities of the molecule require strict environmental controls. The diagram below maps the divergent degradation pathways triggered by specific environmental stimuli.

Fig 1: Mechanistic degradation pathways of Boc-aminoethoxy aniline derivatives.

Field-Proven Methodologies & Protocols

To ensure reproducibility and scientific integrity, workflows utilizing these linkers must be treated as self-validating systems. The following protocols integrate intrinsic quality control steps.

Protocol 4.1: Recovery and Purification of Oxidized Stocks

If a stock solution or solid exhibits a dark brown/red coloration, it must be purified prior to use to prevent quinone-imine impurities from poisoning downstream catalysts or coupling reagents.

-

Preparation: Dissolve the degraded compound in a minimal volume of Dichloromethane (DCM).

-

Chromatography: Load onto a silica gel column pre-equilibrated with Hexane/Ethyl Acetate (typically 80:20 to 60:40, depending on the exact ethoxy chain length).

-

Elution & Self-Validation: Elute under positive pressure. Monitor fractions via TLC (UV 254 nm). The oxidized polymeric impurities will typically remain at the baseline (

). -

Recovery: Pool the pure fractions (colorless to pale yellow), concentrate under reduced pressure at <30°C, and immediately flush the receiving flask with Argon.

Protocol 4.2: Chemoselective Amidation of the Aniline

When conjugating the aniline to a carboxylic acid (e.g., attaching an E3 ligase ligand), the reaction must be strictly buffered to prevent premature Boc cleavage.

-

Activation: In a dry flask under Argon, dissolve the carboxylic acid (1.1 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq). The excess DIPEA ensures the local pH remains basic, protecting the Boc group.

-

Coupling: Stir for 10 minutes to form the active ester, then add the purified Boc-aminoethoxy aniline (1.0 eq).

-

Self-Validation (QC): Stir at room temperature for 2-4 hours. Withdraw a 5 µL aliquot, dilute in Acetonitrile, and analyze via LC-MS. The protocol validates its completion when the mass peak corresponding to the free aniline starting material is completely consumed.

-

Workup: Quench with saturated aqueous

, extract with Ethyl Acetate, wash extensively with brine to remove DMF, dry over

Protocol 4.3: Controlled Boc Deprotection (Critical Scavenger Addition)

Because the aniline ring (or the newly formed anilide) is highly electron-rich, the tert-butyl cation generated during Boc deprotection can undergo unwanted Friedel-Crafts alkylation on the aromatic ring. Adding a carbocation scavenger is an absolute necessity.

-

Preparation: Dissolve the Boc-protected intermediate in anhydrous DCM (0.1 M).

-

Scavenger Addition: Add Triisopropylsilane (TIS) (2.0 eq) or Anisole (2.0 eq). Causality: The scavenger acts as a sacrificial nucleophile, trapping the highly electrophilic tert-butyl cation before it can attack the electron-rich aromatic ring.

-

Cleavage: Cool the mixture to 0°C. Slowly add Trifluoroacetic Acid (TFA) to achieve a final concentration of 20-30% v/v.

-

Self-Validation: Warm to room temperature and stir. Monitor via TLC/LC-MS until the starting material is fully consumed (typically 1-2 hours).

-

Isolation: Concentrate under reduced pressure. Co-evaporate with toluene three times to azeotropically remove residual TFA, yielding the free aliphatic amine as a TFA salt, ready for the next conjugation step.

Workflow Integration for PROTAC & ADC Linker Synthesis

The successful integration of these bifunctional linkers into complex drug modalities relies on a strict, linear progression of quality control, selective reaction, and controlled deprotection.

Fig 2: Validated experimental workflow for integrating bifunctional aniline linkers.

Storage and Handling Standards

To arrest the degradation pathways mapped in Section 3, strict storage parameters must be adhered to. The exclusion of oxygen and light is paramount to extending the shelf-life of the aniline moiety 3.

Table 2: Optimal Storage Guidelines

| Storage Duration | Temperature | Atmosphere | Container Specifications |

| Working Stock (< 1 week) | 4°C | Argon or Nitrogen | Tightly sealed amber glass vial. |

| Long-term (> 1 week) | -20°C | Argon or Nitrogen | Sealed amber glass vial, placed inside a secondary container with desiccant. |

Note: Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of atmospheric moisture, which can lead to hydrolysis or accelerate oxidation.

References

- Storage and stability issues of ortho-alkenyl anilines Source: Benchchem URL

- Best practices for preventing the oxidation of 2-(hexyloxy)

- Technical Support Center: Stability of the Boc Protecting Group Source: Benchchem URL

- tert-Butyloxycarbonyl protecting group Source: Wikipedia URL

- Aniline Source: Wikipedia URL

- Boc-Protected Amino Groups Source: Organic Chemistry Portal URL

Sources

Engineering Bioconjugation: A Mechanistic and Thermodynamic Analysis of Rigid Aryl vs. Flexible PEG Linkers

Executive Summary

In the development of heterobifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)—the linker is not merely a passive structural spacer. It is a dynamic pharmacological element that dictates ternary complex cooperativity, systemic pharmacokinetics (PK), and cellular permeability. This whitepaper provides an in-depth mechanistic comparison between a highly specialized rigid scaffold, tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate , and the industry-standard Polyethylene Glycol (PEG) linkers. By analyzing the thermodynamic consequences of conformational flexibility versus pre-organization, this guide establishes a rational framework for linker selection and provides self-validating experimental workflows for their integration.

Mechanistic Profiling of Linker Scaffolds

Polyethylene Glycol (PEG) Linkers: Conformational Plasticity and Solubilization

PEG linkers, consisting of repeating ethylene oxide units (-(CH₂-CH₂-O)ₙ-), are the most prevalent motifs in PROTAC design, comprising approximately 55% of reported linkers[1]. Their primary mechanistic advantage lies in their high conformational plasticity and hydrophilicity.

-

Causality of Use: The incorporation of oxygen atoms significantly increases the topological polar surface area (TPSA), which enhances aqueous solubility and mitigates the aggregation of highly hydrophobic warheads[2],[3].

-

Thermodynamic Profile: Because PEG chains are highly flexible, they can sample a vast conformational space. This allows them to empirically "find" the optimal trajectory between a target protein and an E3 ligase when the exit vectors are unknown[1]. However, this flexibility comes at a severe thermodynamic cost: freezing a highly flexible chain into a single productive conformation during ternary complex formation results in a massive entropic penalty (

).

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate: Orthogonal Reactivity and Rigidity

When empirical screening with PEG linkers yields poor degradation despite strong binary target engagement, the failure is often due to an unfavorable entropic penalty or steric clashes[4],[5]. To overcome this, rigid scaffolds are employed to pre-organize the molecular geometry[6].

-

Structural Causality: tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate[7] is an ortho-substituted aniline derivative. The steric bulk of the phenyl ring and the ortho-substitution restrict rotational degrees of freedom, forcing the linker into a defined, pre-organized trajectory. If this trajectory matches the required exit vectors of the target and E3 ligase, the entropic penalty of binding is drastically reduced, leading to a highly cooperative ternary complex (

). -

Chemical Orthogonality: This specific molecule offers a distinct synthetic advantage. It contains a highly nucleophilic primary aliphatic amine (pKa ~9.5) on the ethoxy chain, and a poorly nucleophilic, Boc-protected aromatic amine (pKa ~4.5) on the phenyl ring. This allows for precise, sequential bioconjugation without the need for complex global protecting group strategies.

Thermodynamic & Physicochemical Comparative Analysis

To guide rational drug design, the quantitative and qualitative differences between these two linker classes are summarized below.

| Property / Parameter | tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (Rigid Aryl) | Polyethylene Glycol (PEGₙ) Linkers (Flexible) |

| Conformational Degrees of Freedom | Low (Restricted by phenyl ring geometry) | High (Freely rotating C-C and C-O bonds) |

| Entropic Penalty of Binding ( | Low (Pre-organized conformation) | High (Requires freezing of flexible chain) |

| Aqueous Solubility (LogS impact) | Neutral to Negative (Lipophilic aryl core) | Highly Positive (Hydrophilic oxygen heteroatoms) |

| Reactivity Profile | Orthogonal (Aliphatic amine vs. Aromatic amine) | Symmetrical or requires heterobifunctionalization |

| Primary Application | Optimizing ternary complex cooperativity ( | Initial distance screening & solubility enhancement |

| Metabolic Stability | High (Aryl ethers are highly stable in vivo) | Moderate (Susceptible to oxidative degradation)[6] |

Self-Validating Experimental Workflows

The following protocols are designed as self-validating systems. Every chemical transformation or biological assay includes a mandatory analytical checkpoint to ensure causality and data integrity before proceeding to the next phase.

Workflow A: Sequential Bioconjugation using the Rigid Aryl Scaffold

This protocol leverages the orthogonal pKa differences of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate to synthesize a targeted degrader.

Step 1: Amidation of the Aliphatic Amine

-

Procedure: Dissolve the carboxylic acid-bearing warhead (1.0 eq) in anhydrous DMF. Add EDC·HCl (1.5 eq) and HOAt (1.5 eq) to generate the active ester. Add tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (1.1 eq) and DIPEA (3.0 eq). Stir at room temperature for 4 hours.

-

Causality: The aliphatic amine (pKa ~9.5) is highly nucleophilic and selectively attacks the activated ester. The aromatic amine remains unreactive due to both its lower intrinsic nucleophilicity and the Boc protecting group.

-

Validation Checkpoint: Perform LC-MS. Proceed only if the mass of the intermediate is confirmed and peak purity is >95%.

Step 2: Acidic Deprotection of the Carbamate

-

Procedure: Isolate the intermediate and dissolve in a 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) solution. Stir for 2 hours at room temperature to cleave the Boc group.

-

Causality: The acidic environment protonates the carbamate, leading to the elimination of isobutylene and carbon dioxide, revealing the aromatic amine.

-

Validation Checkpoint: Perform a Ninhydrin (Ruhemann's purple) test. A positive colorimetric shift confirms the presence of the free primary amine. Verify complete mass shift via LC-MS.

Step 3: Buchwald-Hartwig Cross-Coupling

-

Procedure: Combine the deprotected intermediate (1.0 eq) with an aryl halide-functionalized E3 ligase ligand (1.1 eq) in 1,4-dioxane. Add Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq). Degas and heat to 90°C under argon for 12 hours.

-

Causality: The revealed aniline is poorly nucleophilic for standard amidation but is an excellent substrate for palladium-catalyzed C-N cross-coupling, forming a stable diarylamine linkage.

-

Validation Checkpoint: Utilize Surface Plasmon Resonance (SPR) to confirm ternary complex formation. Immobilize the target protein, flow the synthesized PROTAC, and subsequently flow the E3 ligase. A synergistic increase in Response Units (RU) validates a cooperative ternary complex.

Fig 1: Self-validating bioconjugation workflow for orthogonal rigid aryl linkers.

Workflow B: Empirical Optimization of PEG Linker Lengths

When target exit vectors are unknown, a flexible PEG library must be screened to identify the optimal spatial distance[4].

Step 1: Parallel Synthesis of PEG PROTAC Library

-

Procedure: Synthesize a library of PROTACs utilizing heterobifunctional PEG linkers ranging from PEG₄ to PEG₁₂ (e.g., N₃-PEGₙ-COOH).

-

Causality: Linkers shorter than PEG₄ often result in severe steric clashes between the target and E3 ligase, while linkers longer than PEG₁₂ may prevent the necessary proximity for ubiquitin transfer[4],[5].

Step 2: Ternary Complex AlphaScreen Assay

-

Procedure: Incubate the PROTAC library with His-tagged Target Protein and GST-tagged E3 Ligase. Add Nickel-chelate donor beads and Glutathione acceptor beads. Expose to 680 nm laser and measure emission at 520-620 nm.

-

Causality: High binary affinity does not guarantee degradation. AlphaScreen directly measures the proximity of the two proteins.

-

Validation Checkpoint: Observe the "Hook Effect" (a parabolic signal curve at high PROTAC concentrations). The presence of the hook effect validates that the signal is driven by specific ternary complex formation rather than non-specific aggregation.

Fig 2: Decision logic for selecting rigid aryl vs. flexible PEG linkers in PROTAC design.

Conclusion

The selection between a flexible PEG linker and a rigid aryl scaffold like tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate represents a fundamental thermodynamic tradeoff. PEG linkers provide the necessary plasticity and solubility for initial discovery and distance-spanning applications[3],[8]. Conversely, rigid aryl linkers are essential for later-stage optimization, where locking the molecule into a pre-organized conformation mitigates entropic penalties and maximizes ternary complex cooperativity. By employing the self-validating workflows outlined above, researchers can systematically navigate these chemical spaces to engineer highly potent bioconjugates.

References

-

Troup, R. I., Fallan, C., & Baud, M. G. J. "Current strategies for the design of PROTAC linkers: a critical review." Exploratory Targeted Anti-tumor Therapy, 2020. URL:[Link]

-

Su, Z., et al. "Antibody–drug conjugates: Recent advances in linker chemistry." Acta Pharmaceutica Sinica B, 2021. URL:[Link]

-

Samantasinghar, A., et al. "A comprehensive review of key factors affecting the efficacy of antibody drug conjugate." Biomedicine & Pharmacotherapy, 2023. URL:[Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. adcreview.com [adcreview.com]

- 3. precisepeg.com [precisepeg.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 6. precisepeg.com [precisepeg.com]

- 7. chemscene.com [chemscene.com]

- 8. A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

Methodological & Application

Application Note & Protocol: Strategic Use of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in PROTAC Synthesis

Abstract

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality that leverages the cell's own ubiquitin-proteasome system to degrade specific proteins of interest (POIs)[][2]. These heterobifunctional molecules are composed of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker[3][4]. The linker is not merely a spacer but a critical determinant of a PROTAC's physicochemical properties, stability, and its ability to induce a productive ternary complex (POI-PROTAC-E3 ligase)[4][5]. This document provides a detailed guide for the application of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, a versatile building block for constructing PROTAC linkers. We will delve into its properties, the rationale for its use, and provide validated, step-by-step protocols for its incorporation into a PROTAC synthesis workflow.

Introduction: The Critical Role of the Linker

The design and synthesis of effective PROTACs require a modular approach, where each component is carefully selected and optimized[2][6]. While the warhead (POI ligand) and E3 ligand provide binding affinity, the linker dictates the spatial orientation and distance between the two proteins, which is paramount for efficient ubiquitination and subsequent degradation[5].

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate serves as a key intermediate. Its structure incorporates several strategic features:

-

A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a stable and widely used protecting group for amines[7]. It allows for the unmasking of a reactive primary amine at a specific, desired step of the synthesis, enabling a convergent and controlled assembly of the final PROTAC molecule.

-

A Phenyl-Ethoxy Moiety: This portion of the linker provides a semi-rigid backbone. Compared to highly flexible alkyl or PEG chains, this can reduce the entropic penalty upon ternary complex formation, potentially increasing degradation efficiency[8]. The ether and aromatic groups also influence the linker's polarity, solubility, and pharmacokinetic properties.

This guide will focus on the primary synthetic manipulation involving this reagent: the deprotection of the Boc group to reveal the primary amine, which is then ready for coupling to either a warhead or an E3 ligase ligand functionalized with a carboxylic acid.

Reagent Profile and Handling

A clear understanding of the reagent's properties is essential for its successful application and for ensuring laboratory safety.

| Property | Data |

| Chemical Name | tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate |

| Molecular Formula | C₁₃H₂₀N₂O₃ |

| Molecular Weight | 252.31 g/mol |

| Physical Form | Typically a solid[9] |

| Purity | >95% (Recommended for synthesis) |

| Storage | Store in a tightly sealed container in a dry, well-ventilated place. Recommended storage is under an inert atmosphere at room temperature[9]. |

| Safety Information | May cause skin, eye, and respiratory irritation. Harmful if swallowed. Always handle with appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat, in a chemical fume hood[9][10]. |

Core Synthetic Strategy: Boc Deprotection

The central utility of this reagent lies in the selective removal of the Boc protecting group. This is typically achieved under acidic conditions, which cleave the carbamate to yield the free amine, carbon dioxide, and a stable tert-butyl cation[11]. The choice of acid and solvent is critical and depends on the stability of other functional groups within the PROTAC intermediate.

Caption: General mechanism of acid-catalyzed Boc deprotection.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)

This is a robust and common method for Boc removal, typically leading to high yields and clean conversions[12].

Materials:

-

Boc-protected intermediate (1.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (10-20 eq, often as a 20-50% solution in DCM) to the stirred solution[12].

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 30-60 minutes.

-

Reaction Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

-

Workup:

-

Carefully concentrate the reaction mixture under reduced pressure.

-

Re-dissolve the residue in DCM or ethyl acetate.

-

Slowly and carefully add saturated NaHCO₃ solution to neutralize the excess TFA. Caution: CO₂ evolution will cause vigorous bubbling.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

-

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method is also highly effective and results in the formation of the amine hydrochloride salt, which is often a crystalline solid that can be easily isolated by filtration[12].

Materials:

-

Boc-protected intermediate (1.0 eq)

-

4M HCl in 1,4-Dioxane solution

-

Anhydrous solvent (e.g., Methanol, DCM, or 1,4-Dioxane)

-

Diethyl ether (cold)

-

Round-bottom flask, magnetic stirrer

Step-by-Step Procedure:

-

Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of a suitable anhydrous solvent (e.g., DCM or Methanol).

-

To the stirred solution at room temperature, add 4M HCl in 1,4-Dioxane (4-10 eq of HCl)[12].

-

Stir the reaction at room temperature for 15-60 minutes. Often, a precipitate (the HCl salt) will form.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

-

Workup:

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

To precipitate the salt fully, add cold diethyl ether to the residue and agitate (triturate).

-

Collect the resulting solid by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum. The product is the amine hydrochloride salt.

-

Note: If the free amine is required for the next step, the HCl salt can be neutralized with a base (e.g., triethylamine, DIPEA) in the subsequent reaction.

-

Method Comparison

| Parameter | Method A: TFA/DCM | Method B: HCl/Dioxane |

| Reagent Strength | Strong, non-nucleophilic acid | Strong acid |

| Reaction Time | 30-60 minutes[12] | 15-60 minutes[12] |

| Typical Yield | >95%[12] | >95% |

| Product Form | Free amine (after basic workup) | Amine hydrochloride salt |

| Advantages | High solubility of reagents and intermediates. | Product often precipitates, allowing for easy isolation. |

| Considerations | TFA is corrosive and requires careful neutralization. | The HCl salt may require an additional base in the next step. |

Subsequent Coupling: Amide Bond Formation

Once the amine is deprotected, it is ready for coupling. A common application is the formation of an amide bond with a carboxylic acid-functionalized warhead or E3 ligase ligand.

Caption: Convergent workflow for PROTAC synthesis.

General Protocol: HATU-Mediated Amide Coupling

Materials:

-

Deprotected amine (free base or HCl salt, 1.0 eq)

-

Carboxylic acid component (1.0-1.2 eq)

-

HATU (1.1-1.3 eq)

-

N,N-Diisopropylethylamine (DIPEA) (2-4 eq, more if starting from HCl salt)

-

Anhydrous Dimethylformamide (DMF)

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve the carboxylic acid component and the deprotected amine in anhydrous DMF.

-

Add DIPEA to the mixture.

-

In a separate vial, dissolve HATU in a small amount of DMF and add it to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours.

-

Reaction Monitoring: Monitor by LC-MS for the formation of the desired product mass.

-

Workup & Purification:

-

Dilute the reaction mixture with ethyl acetate or DCM.

-

Wash with water or a mild aqueous acid/base to remove DMF and excess reagents.

-

Dry the organic layer and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to obtain the final coupled product.

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Incomplete Deprotection | Insufficient acid or reaction time. | Add more acid or increase the reaction time. Re-confirm the quality of the acidic reagent. |

| Side Product Formation | Acid-labile functional groups elsewhere in the molecule are being cleaved. | Consider a milder deprotection method. Alternative, non-acidic methods for Boc deprotection exist, though they are less common[7][13]. |

| Low Yield in Coupling Step | Inactive coupling reagent; poor quality of amine (degradation); steric hindrance. | Use fresh HATU. Ensure the deprotected amine is used promptly or stored properly under inert gas. Consider a different coupling reagent or warming the reaction. |

| Difficult Purification | Byproducts from coupling reagents (HBTU, HOBt). | Perform an aqueous workup before chromatography to remove water-soluble impurities. Optimize chromatography conditions (solvent gradient). |

References

- BenchChem (2025). Application Notes and Protocols for APN-C3-NH-Boc Deprotection in PROTAC Synthesis.

- BLDpharm (2021).

- The Royal Society of Chemistry.

- J&K Scientific LLC (2021). BOC Protection and Deprotection.

- Sigma-Aldrich. tert-Butyl (3-(2-aminoethoxy)phenyl)

- Enamine. Building blocks and linkers for PROTAC synthesis.

- Ley, S. V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)

- SciSpace.

- MDPI (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.

- Frontiers (2021).

- BenchChem (2025).

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review.

- AxisPharm (2024). From Design to Degradation: The Essential Role of Linkers in PROTACs.

- BOC Sciences. Overview of PROTAC Linkers: Types and Design.

- Diva-portal.org (2020). Chemical design, synthesis and biological evaluation of novel proteolysis targeting chimeras (PROTACs)

- PubChem. tert-Butyl [2-(2-aminoethoxy)

Sources

- 2. diva-portal.org [diva-portal.org]

- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]

- 4. explorationpub.com [explorationpub.com]

- 5. The Essential Role of Linkers in PROTACs [axispharm.com]

- 6. enamine.net [enamine.net]

- 7. scispace.com [scispace.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tert-Butyl (3-(2-aminoethoxy)phenyl)carbamate | 522602-43-3 [sigmaaldrich.com]

- 10. tert-butyl N-{2-[2-(2-aminoethoxy)ethoxy]ethyl}carbamate | C11H24N2O4 | CID 9881394 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. jk-sci.com [jk-sci.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Benzoxazoles from tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate via Tandem Deprotection and Oxidative Cyclization

Introduction & Mechanistic Rationale

Benzoxazoles are an important class of heterocycles, because they have exhibited a variety of biological activities including antimicrobial and antitumor properties, thus leading them to becoming appealing targets in drug discovery[1]. Synthesizing the benzoxazole core typically requires the condensation of an ortho-aminophenol with a carboxylic acid derivative or an aldehyde.

The utilization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate as a starting material presents a unique synthetic challenge. In this highly functionalized precursor, the necessary phenol oxygen is masked as a robust alkyl ether (2-aminoethoxy group), and the aniline nitrogen is electronically deactivated and sterically hindered by a tert-butyloxycarbonyl (Boc) group.

Causality & Logic: Direct cyclization of this precursor is chemically impossible due to the absence of a free nucleophilic hydroxyl group and a primary amine. Therefore, a tandem global deprotection strategy is required. By subjecting the starting material to strong acidic conditions (HBr in acetic acid), the acid-labile Boc group is rapidly cleaved. Prolonged heating subsequently cleaves the robust 2-aminoethyl ether linkage, unmasking the critical 2-aminophenol intermediate. Once isolated, the free 2-aminophenol undergoes condensation with an aldehyde to form a transient Schiff base (imine), which is immediately subjected to oxidative cyclization using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to yield the target benzoxazole[2].

Reaction Pathway Diagram

Mechanistic workflow for the synthesis of benzoxazoles from the protected precursor.

Optimization of Oxidative Cyclization

A concise synthesis of 2-arylbenzoxazoles occurs via the oxidative cyclization of Schiff's bases using relatively benign reagents[3]. The table below summarizes the optimization of the cyclization step (Step 3) using various oxidants. DDQ was selected for the final protocol due to its rapid reaction kinetics at room temperature and the ease of byproduct removal[2][4].

Table 1: Optimization of Oxidative Cyclization of 2-Aminophenol with Benzaldehyde

| Entry | Oxidant (Equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Byproduct Removal Strategy |

| 1 | Air/O₂ (Excess) | EtOH | 80 | 12 | 65 | Solvent Evaporation |

| 2 | NaIO₄ (1.2) | MeOH | 25 | 4 | 72 | Aqueous Wash |

| 3 | PhI(OAc)₂ (1.1) | CH₂Cl₂ | 25 | 3 | 81 | Flash Chromatography |

| 4 | DDQ (1.1) | CH₂Cl₂ | 25 | 2 | 94 | Basic Aqueous Wash |

Experimental Protocols

This protocol is designed as a self-validating system. By isolating the 2-aminophenol intermediate (Protocol A) prior to cyclization (Protocol B), researchers can analytically verify the success of the ether cleavage, ensuring modular troubleshooting.

Protocol A: Global Deprotection to 2-Aminophenol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add tert-butyl (2-(2-aminoethoxy)phenyl)carbamate (1.0 mmol, 296 mg).

-

Reagent Addition: Slowly add 5.0 mL of 33% hydrobromic acid (HBr) in glacial acetic acid. (Caution: Highly corrosive and fuming. Perform in a well-ventilated fume hood.)

-

Heating & Cleavage: Heat the reaction mixture to 100 °C for 4 hours. The strong acidic conditions will first cleave the acid-labile Boc group (evolving CO₂ and isobutylene gas), followed by the cleavage of the robust 2-aminoethyl ether linkage.

-

Precipitation: Cool the mixture to room temperature and pour it into 50 mL of ice-cold diethyl ether. Vigorously stir for 15 minutes to precipitate the crude amine salts.

-

Isolation: Filter the precipitate under vacuum. The solid contains a mixture of 2-aminophenol hydrobromide and 2-bromoethylamine hydrobromide.

-

Purification: Dissolve the solid mixture in a minimal amount of deionized water and adjust the pH to 7.0 using saturated aqueous NaHCO₃. Extract with ethyl acetate (3 × 20 mL). The target 2-aminophenol partitions into the organic layer, while the highly polar 2-bromoethylamine byproduct remains in the aqueous phase. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-aminophenol.

Protocol B: Imine Condensation and DDQ-Promoted Oxidative Cyclization

-

Schiff Base Formation: Dissolve the isolated 2-aminophenol (1.0 mmol, 109 mg) in 10 mL of absolute ethanol. Add the desired aldehyde (e.g., benzaldehyde, 1.05 mmol, 111 mg). Stir the mixture at room temperature for 2 hours to ensure complete formation of the Schiff base intermediate.

-

Solvent Exchange: Concentrate the reaction mixture in vacuo to remove ethanol and the water byproduct, driving the imine equilibrium forward. Redissolve the crude imine in 10 mL of anhydrous dichloromethane (CH₂Cl₂).

-

Oxidative Cyclization: To the CH₂Cl₂ solution, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 mmol, 250 mg) portion-wise over 5 minutes. The solution will immediately darken. Stir at room temperature for 2 hours[2].

-

Quenching & Workup: The resulting 2-arylbenzoxazoles can be separated from the reduced DDQ byproduct (DDQH₂) by treating the reaction mixture with a basic wash[2]. Dilute the reaction mixture with 20 mL of CH₂Cl₂ and wash with 1M aqueous NaOH (3 × 15 mL). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Final Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 2-substituted benzoxazole.

References

-

Synthesis of 2-arylbenzoxazoles via DDQ promoted oxidative cyclization of phenolic Schiff bases—a solution-phase strategy for library synthesis Source: Tetrahedron Letters, Volume 43, Issue 6, 2002. URL:[Link]

-

Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

Protective Groups in Organic Synthesis (Ether Cleavage Protocols) Source: John Wiley & Sons, 5th Edition. URL:[Link]

Sources

- 1. Facile and efficient one-pot synthesis of 2-arylbenzoxazoles using hydrogen tetrachloroaurate as catalyst under oxygen atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Oxidation with Nickel Peroxide. IV. The Preparation of Benzoxazoles from Schiff's Bases [jstage.jst.go.jp]

Application Notes and Protocols for Cyclization of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate Derivatives

For: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among these, 2,3-dihydro-1,4-benzoxazine and related structures are privileged motifs found in a multitude of biologically active compounds. This application note provides a detailed guide to the cyclization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate derivatives, versatile precursors for the construction of these important heterocyclic systems. We will explore various cyclization methodologies, offering in-depth technical insights, step-by-step protocols, and troubleshooting advice to empower researchers in their synthetic endeavors.

The tert-butoxycarbonyl (Boc) protecting group is widely utilized in organic synthesis for its stability and the relative ease of its removal under acidic conditions.[1][2] In the context of the title compound, the Boc group serves to modulate the reactivity of the aniline nitrogen, allowing for selective transformations at other positions before the key cyclization step. The choice of cyclization strategy is paramount and is often dictated by the desired substitution pattern on the resulting benzoxazine ring and the overall synthetic plan.

Cyclization Methodologies: A Comparative Overview

The transformation of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate derivatives into 2,3-dihydro-1,4-benzoxazines and related heterocycles can be achieved through several distinct chemical pathways. The primary strategies involve either a one-pot deprotection-cyclization sequence or a stepwise approach where the Boc group is first removed, followed by cyclization of the resulting free amine.

Here, we will delve into three principal methods:

-

Acid-Catalyzed Deprotection and Cyclization: A direct and often efficient method that leverages the acid-lability of the Boc group to trigger a cascade reaction.

-

Thermal Cyclization: A method that relies on heat to induce intramolecular ring closure, sometimes following a separate deprotection step.

-

Metal-Catalyzed Cyclization: Palladium-catalyzed reactions, in particular, offer a powerful and versatile approach for forming the benzoxazine ring system.[3]

The selection of the optimal method will depend on factors such as the nature of substituents on the aromatic ring and the ethoxy side chain, desired reaction scale, and available reagents and equipment.

Method 1: Acid-Catalyzed Deprotection and Cyclization

This is arguably the most straightforward approach for the cyclization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate. Treatment with a strong acid simultaneously removes the Boc protecting group and protonates the resulting aniline, which can then undergo intramolecular nucleophilic attack by the ether oxygen to form the desired benzoxazine ring.

Mechanism: The reaction is initiated by the protonation of the Boc-carbamate, leading to its cleavage to form a carbamic acid intermediate, which readily decarboxylates to liberate the free amine.[1] The aniline nitrogen is then protonated, and the side-chain ether oxygen acts as a nucleophile, attacking the carbon bearing the amino group to effect ring closure.

Diagram of Acid-Catalyzed Cyclization Workflow

Caption: Workflow for acid-catalyzed cyclization.

Protocol 1: Acid-Catalyzed Cyclization using Trifluoroacetic Acid (TFA)

This protocol describes a general procedure for the cyclization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate using TFA in a suitable solvent.

Materials:

-

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate derivative

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the tert-butyl (2-(2-aminoethoxy)phenyl)carbamate derivative (1.0 equiv) in anhydrous DCM (0.1-0.2 M).

-

Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (5-10 equiv) dropwise to the stirred solution. Caution: TFA is corrosive and should be handled in a fume hood with appropriate personal protective equipment. The addition is exothermic.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases and the pH of the aqueous layer is basic.

-

Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x volume of aqueous layer).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dihydro-1,4-benzoxazine derivative.

Troubleshooting:

-

Incomplete reaction: If the reaction stalls, consider increasing the reaction time, temperature (up to reflux), or the equivalents of TFA.

-

Side product formation: The formation of oligomers or other byproducts can occur, especially with prolonged heating.[4] Ensure anhydrous conditions if water-sensitive intermediates are involved.[4]

-

Poor solubility: If the product precipitates from the reaction mixture, a different solvent such as 1,4-dioxane may be beneficial.[4]

| Parameter | Condition | Rationale |

| Acid | TFA, HCl | Strong acids are required for efficient Boc deprotection.[5] |

| Solvent | DCM, Dioxane | DCM is a good solvent for the starting material and is unreactive. Dioxane can be used for less soluble substrates.[4] |

| Temperature | 0 °C to RT | Initial cooling controls the exothermicity of acid addition. Room temperature is often sufficient for the reaction to proceed. |

| Equivalents of Acid | 5-10 | A significant excess of acid is typically required to drive the deprotection and subsequent cyclization to completion. |

Method 2: Thermal Cyclization

Thermal cyclization can be an effective alternative, particularly for substrates that may be sensitive to strong acidic conditions. This method can be performed with or without a catalyst and often requires elevated temperatures. In some cases, the Boc group is removed in a separate step prior to thermal cyclization.

Mechanism: The mechanism of thermal cyclization can vary. For a substrate with a free amine, it involves the intramolecular nucleophilic attack of the amine onto the carbon bearing the ether linkage, with the phenoxide as the leaving group. If the Boc group is still present, it may be thermally cleaved in situ prior to cyclization.[6]

Diagram of Thermal Cyclization Mechanism

Caption: Simplified mechanism of thermal cyclization.

Protocol 2: Thermal Cyclization in a High-Boiling Solvent

This protocol outlines a general procedure for the thermal cyclization of the deprotected amine precursor.

Materials:

-

2-(2-Aminoethoxy)aniline derivative (deprotected starting material)

-

High-boiling solvent (e.g., N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), toluene)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard laboratory glassware for high-temperature reactions, including a condenser and thermometer

-

Heating mantle or oil bath

Procedure:

-

Deprotection (if necessary): If starting from the Boc-protected material, perform a standard deprotection as described in Protocol 1, but isolate the free amine after workup without purification if it is to be used directly.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen/argon inlet, dissolve the 2-(2-aminoethoxy)aniline derivative (1.0 equiv) in a high-boiling solvent (0.1-0.5 M).

-

Heating: Heat the reaction mixture to a high temperature (typically 120-180 °C) under an inert atmosphere. The optimal temperature will depend on the specific substrate and solvent.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic extracts with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Causality Behind Experimental Choices:

-

High-Boiling Solvent: Solvents like DMF and DMSO are used to achieve the high temperatures necessary to overcome the activation energy for the intramolecular cyclization. Toluene is also a common choice.[4]

-

Inert Atmosphere: At elevated temperatures, the free amine can be susceptible to oxidation. An inert atmosphere helps to prevent degradation of the starting material and product.

Method 3: Palladium-Catalyzed Cyclization

Palladium-catalyzed reactions provide a powerful and versatile platform for the formation of C-N and C-O bonds, making them well-suited for the synthesis of benzoxazines.[3][7] These methods often proceed under milder conditions than thermal cyclizations and can offer high levels of chemo- and regioselectivity.

Mechanism: The catalytic cycle typically involves oxidative addition of the aryl halide or triflate to a Pd(0) complex, followed by intramolecular coordination of the nucleophile (amine or alcohol) and subsequent reductive elimination to form the heterocyclic product and regenerate the Pd(0) catalyst.

Diagram of a General Palladium-Catalyzed Cyclization Workflow

Caption: Workflow for palladium-catalyzed cyclization.

Protocol 3: Palladium-Catalyzed Intramolecular C-N Bond Formation

This protocol provides a general procedure for the palladium-catalyzed cyclization of a Boc-protected 2-bromo-(2-aminoethoxy)aniline derivative.

Materials:

-

tert-Butyl (2-bromo-6-(2-aminoethoxy)phenyl)carbamate derivative

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., toluene, dioxane)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or other suitable reaction vessel for air-sensitive reactions

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium catalyst (1-5 mol%), the phosphine ligand (1.1-1.5 equiv relative to Pd), and the base (1.5-2.0 equiv).

-

Addition of Reactants: Add the tert-butyl (2-bromo-6-(2-aminoethoxy)phenyl)carbamate derivative (1.0 equiv) and anhydrous solvent.

-

Heating: Heat the reaction mixture to 80-110 °C. The optimal temperature will depend on the specific catalyst system and substrate.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Workup: After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction and Purification: Concentrate the filtrate and partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography.

Key Considerations for Palladium-Catalyzed Cyclizations:

-

Choice of Catalyst and Ligand: The choice of palladium source and ligand is crucial for achieving high yields and selectivity.[3] Bulky, electron-rich phosphine ligands often promote the desired reductive elimination step.

-

Base: The base plays a critical role in the catalytic cycle, often facilitating the deprotonation of the nucleophile. The choice of base can significantly impact the reaction outcome.

-

Substrate Scope: This method is particularly useful for substrates that are not amenable to acid-catalyzed or thermal cyclization.

Summary of Cyclization Methods

| Method | Advantages | Disadvantages | Key Considerations |

| Acid-Catalyzed | Simple, one-pot procedure; readily available reagents. | Limited to acid-stable substrates; potential for side reactions. | Strength and stoichiometry of the acid; reaction temperature and time. |

| Thermal | Avoids the use of strong acids; can be performed without a catalyst. | Requires high temperatures; potential for thermal degradation. | Choice of high-boiling solvent; use of an inert atmosphere. |

| Palladium-Catalyzed | Mild reaction conditions; high functional group tolerance; good for complex substrates. | Requires expensive and air-sensitive catalysts and ligands; optimization of reaction conditions may be necessary. | Choice of palladium precursor, ligand, and base. |

Conclusion

The cyclization of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate derivatives provides a versatile entry into the medicinally important 2,3-dihydro-1,4-benzoxazine scaffold. The choice of cyclization method—acid-catalyzed, thermal, or palladium-catalyzed—should be carefully considered based on the specific substrate and the overall synthetic strategy. By understanding the underlying mechanisms and following the detailed protocols provided in this application note, researchers can confidently navigate the synthesis of these valuable heterocyclic compounds. Careful optimization of reaction conditions and diligent monitoring of reaction progress are key to achieving high yields and purity.

References

- PubMed. (2012, August 28). Construction of functionalized 2,3-dihydro-1,4-benzoxazines via [5 + 1] annulations of 2-halo-1,3-dicarbonyl compounds with imines.

- The Royal Society of Chemistry.

- Benchchem. effect of reaction medium on benzoxazine synthesis yield.

- PMC. (2020, March 20). Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.

- Synthesis of fused heterocycles derived

- PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.

- PMC.

- Google Patents. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts.

- ACS Publications. (2003, January 17). Straightforward Synthesis of 2-Substituted 3,4-Dihydro-2H-1,4-benzoxazines under Solid−Liquid Phase Transfer Catalysis Conditions | Industrial & Engineering Chemistry Research.

- Possible side reaction during the production of benzoxazine monomers based on diamines..

- MDPI. (2019, January 4). Eco-Friendly Syntheses of 2-Substituted Benzoxazoles and 2-Substituted Benzothiazoles from 2-Aminophenols, 2-Aminothiophenols and DMF Derivatives in the Presence of Imidazolium Chloride.

- HETEROCYCLES, Yo1 29, No. 7, 1989 CONDENSED THIENOPYRIMIDINES 5.

- Organic Chemistry Portal. Synthesis of 3,4-Dihydro-2H-1,4-benzoxazines.

- Organic Syntheses Procedure. (2-Aminoethyl)carbamic acid tert-butyl ester.

- ResearchGate. Rh-catalyzed cyclization of carbamates–synthesis of a new heterocyclic system: tetrahydro-3H-4-oxa-2-thia-2b-azacyclopropa[cd]pentalen-3-one 2,2-dioxide.

- Organic Syntheses Procedure. 3.

- Google Patents.

- Semantic Scholar. Synthesis and properties of two kinds of alkyl containing benzoxazine.

- Organic & Biomolecular Chemistry (RSC Publishing). Iodine promoted cyclization of N,N′-diphenylthiocarbamides with enaminones: a protocol for the synthesis of poly-substituted 2-iminothiazolines.

- ChemRxiv.

- Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. (1998, April 30).

- Amanote Research. (2015, April 8). Intramolecular Cyclization of N-(3-Oxoalkenyl)phenylacetamides.

- IntechOpen. (2018, April 4). Design and Synthesis of Bio-Based Benzoxazines.

- ACS Publications. (2019, September 25). Polymerization of an AB-Type Benzoxazine Monomer toward Different Polybenzoxazine Networks: When Diels–Alder Reaction Meets Benzoxazine Chemistry in a Single-Component Resin | Macromolecules.

- ResearchGate. (PDF) tert-Butyl N-{2-[bis(prop-2-yn-1-yl)

- Selective Deprotection of N-Boc C

- Benchchem.

- PMC - NIH. Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices.

- PMC. Intramolecular Cyclization Strategies Toward the Synthesis of Zoanthamine Alkaloids.

- Benchchem. Understanding Boc protection and deprotection in peptide synthesis.

- Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection.

- Organic Chemistry Portal.

- ResearchGate. Mechanism of Pd‐catalyzed sequential intramolecular cyclization of... | Download Scientific Diagram.

- Organic Chemistry Portal.

- PubChem. tert-butyl N-{2-[2-(2-aminoethoxy)

- RSC Publishing. (2021, April 22).

- PMC - NIH. Synthesis and Properties of Quinoxaline-Containing Benzoxazines.

- PMC.

- synthesis of oxygen-heterocycles having linker components for trapping cysteine deriv

- PMC. N-Boc Amines to Oxazolidinones via Pd(II)

- PubMed. (2012, July 6).

- Beilstein Journals. (2021, November 2). Synthesis of highly substituted fluorenones via metal-free TBHP-promoted oxidative cyclization of 2-(aminomethyl)biphenyls. Application to the total synthesis of nobilone.

- MDPI. (2011, September 20). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BOC Protection and Deprotection [bzchemicals.com]

- 3. The Development of Efficient Protocols for the Palladium-Catalyzed Cyclization Reactions of Secondary Amides and Carbamates [organic-chemistry.org]

- 4. benchchem.com [benchchem.com]

- 5. US20140323720A1 - Dihydro 1,4-benzoxazines and method of synthesizing the same using sulfonium salts - Google Patents [patents.google.com]

- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

Incorporating tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate into small molecule libraries

Application Note: Strategic Incorporation of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in Small Molecule Library Synthesis

Executive Summary & Chemical Profile

tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate (CAS: 1099632-95-7)[1] is a highly versatile, heterobifunctional building block extensively utilized in modern medicinal chemistry and library synthesis[2]. Structurally, it features a highly nucleophilic primary aliphatic amine and a sterically hindered, electronically deactivated Boc-protected aromatic amine. This precise molecular architecture provides perfect orthogonal reactivity, making it an invaluable scaffold for constructing DNA-Encoded Libraries (DELs), Proteolysis Targeting Chimera (PROTAC) linkers, and privileged medium-sized heterocycles.

Mechanistic Rationale & Library Design Strategies

Orthogonal Reactivity for Combinatorial and DEL Synthesis

In high-throughput library synthesis, avoiding cross-reactivity is paramount. The aliphatic amine of tert-butyl (2-(2-aminoethoxy)phenyl)carbamate rapidly undergoes nucleophilic aromatic substitution (

Bifunctional Linkers in Targeted Protein Degradation (PROTACs) PROTACs require precise spatial separation between the Protein of Interest (POI) ligand and the E3 ligase recruiter. The 2-aminoethoxy motif provides a hydrophilic, flexible ether linkage that improves aqueous solubility compared to purely aliphatic chains. The orthogonal amines allow step-wise, one-pot cross-coupling and amidation reactions, streamlining the generation of complex PROTAC libraries ([4]).

Privileged Scaffold Generation: 1,4-Benzoxazepines Beyond acting as a linear linker, the ortho-relationship of the two heteroatoms on the phenyl ring makes this molecule an ideal precursor for medium-sized heterocycles. Deprotection yields 2-(2-aminoethoxy)aniline, which can be reacted with bis-electrophiles to undergo intramolecular cyclization, forming 1,4-benzoxazepan-5-ones—a privileged scaffold with profound neuroprotective and anticancer potential ([5]).

Experimental Protocols (Self-Validating Systems)

Protocol A: Orthogonal Functionalization for Linear Linker / PROTAC Assembly

Causality & Rationale: HATU is selected as the coupling reagent because it generates a highly reactive 7-azabenzotriazole active ester, driving the amidation of the aliphatic amine to completion even with sterically hindered carboxylic acids, while minimizing epimerization. For deprotection, 20% TFA in DCM is utilized; this concentration provides sufficient acidity to rapidly protonate and cleave the Boc group via an isobutylene-elimination mechanism, without causing the extensive degradation of sensitive functional groups that neat TFA might induce.

Step-by-Step Methodology:

-

Primary Amidation: Dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) and stir for 15 minutes at room temperature to pre-activate the acid.

-

Coupling: Add tert-butyl (2-(2-aminoethoxy)phenyl)carbamate (1.1 eq) to the mixture. Stir for 2 hours. The aliphatic amine acts as the sole nucleophile.

-

Workup: Dilute the mixture with EtOAc, wash sequentially with saturated

, 1M HCl, and brine. Dry over -

Boc Deprotection: Dissolve the crude intermediate in a 20% (v/v) solution of Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). Stir at room temperature for 1 hour.

-

Validation Check: Monitor the reaction by LC-MS. The disappearance of the Boc-protected mass

and the appearance of the -

Isolation: Concentrate the mixture and co-evaporate with toluene (3x) to remove residual TFA, yielding the TFA salt of the aniline, ready for secondary functionalization.

Protocol B: Synthesis of 1,4-Benzoxazepan-5-one Scaffolds

Causality & Rationale: Bromoacetyl bromide is a bis-electrophile with differential reactivity. The acyl bromide is vastly more electrophilic than the alkyl bromide. Thus, the primary aliphatic amine selectively attacks the acyl bromide at low temperatures (-20°C) to form an

Step-by-Step Methodology:

-

Selective Acylation: Dissolve 2-(2-aminoethoxy)aniline (obtained via Boc deprotection of the title compound) (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM (0.1 M). Cool the reaction flask to -20°C.

-

Addition: Add bromoacetyl bromide (1.05 eq) dropwise over 30 minutes. Stir for an additional 1 hour at -20°C.

-

Intermediate Isolation: Quench with water, extract with DCM, dry, and concentrate to yield the unpurified

-bromo amide. -

Intramolecular Cyclization: Dissolve the crude

-bromo amide in anhydrous DMF at a high dilution of 0.05 M. Add anhydrous -

Heating: Heat the suspension to 80°C for 12 hours.

-

Validation Check: Analyze via TLC (Silica, 5% MeOH in DCM). The successful reaction is validated by the consumption of the acyclic precursor and the formation of a higher

, UV-active spot corresponding to the cyclized 1,4-benzoxazepan-5-one. -

Purification: Filter the inorganic salts, concentrate the DMF under high vacuum, and purify the target scaffold via flash chromatography.

Quantitative Data Summaries

Table 1: Reaction Optimization for Aliphatic Amine Amidation (Protocol A)

| Solvent | Coupling Reagent | Base (Equiv) | Time (h) | Yield (%) | Purity (LC-MS) |

|---|---|---|---|---|---|

| DMF | EDC/HOBt | DIPEA (2.0) | 12 | 65% | >90% |

| DCM | DCC | DMAP (0.1) | 12 | 55% | >85% |

| DMF | HATU | DIPEA (3.0) | 2 | 92% | >98% |

| THF | PyBOP | TEA (3.0) | 4 | 81% | >95% |

Table 2: Cyclization Efficiency for Benzoxazepine Formation (Protocol B)

| Solvent | Base | Concentration (M) | Temp (°C) | Yield (%) | Dimerization Side-Product |

|---|---|---|---|---|---|

| DCM | TEA | 0.2 M | 25 | 15% | High (>40%) |

| THF | NaH | 0.1 M | 65 | 45% | Moderate (20%) |

| DMF |

Visualizations

Caption: Workflow for the orthogonal diversification of the bifunctional scaffold.

Caption: Mechanistic pathway for 1,4-benzoxazepan-5-one via intramolecular cyclization.

References

-

Title: Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Source: Journal of Medicinal Chemistry. URL:[Link]

-

Title: C(sp3) cross coupling and amide formation for PROTAC library synthesis. Source: ChemRxiv. URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate

Welcome to the technical support guide for tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the solubility of this compound in aqueous buffers. This guide provides in-depth, evidence-based strategies to overcome solubility challenges, ensuring reliable and reproducible experimental outcomes.

Understanding the Challenge: Why is Solubility an Issue?

Tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate possesses a molecular structure with both hydrophobic (water-fearing) and hydrophilic (water-loving) regions. The bulky, non-polar tert-butyl group and the phenyl ring contribute to its low intrinsic aqueous solubility. Conversely, the aminoethoxy group contains a primary amine, which can be protonated to form a charged species, enhancing its interaction with polar water molecules.[1][2] The interplay between these groups makes the compound's solubility highly dependent on the solution's pH.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate?

Q2: How does pH influence the solubility of this compound?

A2: The primary amine in the aminoethoxy side chain is the key to pH-dependent solubility.[1][5][6]

-

At acidic pH (below the pKa of the amine): The amine group becomes protonated (-NH3+), acquiring a positive charge. This charged form is significantly more soluble in water due to favorable ion-dipole interactions.[1][2]

-

At or near neutral pH: The amine is likely in its neutral, uncharged state (-NH2), reducing its affinity for water and leading to lower solubility.

-

At alkaline pH: The amine remains uncharged, and solubility will be minimal.

Q3: I've prepared my solution, but I see a precipitate. What should I do?

A3: A precipitate indicates that the compound's concentration has exceeded its solubility limit under the current conditions. This could be due to an inappropriate pH, incorrect solvent, or the concentration being too high. Refer to the troubleshooting guide below for a systematic approach to resolving this issue.

Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility

If you are experiencing difficulty dissolving tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, follow this systematic troubleshooting workflow.

Caption: Systematic workflow for troubleshooting solubility issues.

In-Depth Protocols and Methodologies

Method 1: pH Adjustment for Solubility Enhancement

This is the most direct method and should be your first approach. By lowering the pH, you protonate the primary amine, creating a more soluble salt form of your compound.

Experimental Protocol:

-

Prepare a Slurry: Suspend the desired amount of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in your target aqueous buffer (at a neutral or slightly alkaline pH to start).

-

Titrate with Acid: While vigorously stirring, add a dilute solution of a biocompatible acid (e.g., 0.1 M HCl) dropwise.

-

Monitor pH and Dissolution: Use a calibrated pH meter to continuously monitor the pH. Observe the suspension for visual signs of dissolution.

-

Endpoint: Stop adding acid once the solid has completely dissolved. Record the final pH. This pH represents the minimum acidity required to keep your compound in solution at that concentration.

-

Buffer Preparation: For future experiments, prepare your aqueous buffer at this determined pH to ensure complete dissolution from the start.

Causality: The addition of protons (H+) to the solution drives the equilibrium of the amine group from its neutral form (R-NH2) to its protonated, cationic form (R-NH3+). This charged species is more polar and readily interacts with water molecules, leading to a significant increase in solubility.[1][5][7]

Method 2: Utilizing Co-solvents for Stock Solutions

If pH adjustment alone is insufficient or not compatible with your experimental design, using a water-miscible organic co-solvent to prepare a concentrated stock solution is a standard and effective technique.[8][9][10][11]

Recommended Co-solvents:

-

Dimethyl sulfoxide (DMSO)

-

Ethanol (EtOH)

-

Polyethylene glycol 400 (PEG 400)[12]

Experimental Protocol:

-

Prepare Concentrated Stock: Dissolve the tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate in a minimal amount of your chosen co-solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10-100 mM).

-

Dilution into Aqueous Buffer: While vortexing or rapidly stirring your target aqueous buffer, add the concentrated stock solution dropwise. It is crucial to add the stock to the buffer, not the other way around, to avoid precipitation.

-

Final Concentration: Ensure the final concentration of the organic co-solvent in your aqueous buffer is low (typically ≤1-5%) to minimize potential effects on your biological system.[9]

Data Presentation: Co-solvent Compatibility

| Co-solvent | Typical Final Concentration | Advantages | Considerations |

| DMSO | ≤ 1% | High solubilizing power for many organic compounds. | Can be toxic to cells at higher concentrations. |

| Ethanol | ≤ 5% | Biocompatible and less toxic than DMSO. | May have lower solubilizing power for highly hydrophobic compounds. |

| PEG 400 | ≤ 10% | Low toxicity; commonly used in pharmaceutical formulations.[12] | Can increase the viscosity of the solution. |

Method 3: Advanced Solubilization with Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, or CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble compounds, effectively increasing their apparent solubility.[13][14][15][16]

Experimental Protocol:

-

Select a Surfactant: Choose a non-ionic, low-toxicity surfactant such as Tween® 80 or Polysorbate 20.

-

Prepare Surfactant-Containing Buffer: Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

-

Dissolve the Compound: Add the tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate directly to the surfactant-containing buffer and stir until dissolved. Gentle heating or sonication may aid dissolution.

Causality: The hydrophobic phenyl and tert-butyl groups of the compound partition into the hydrophobic core of the micelles, while the hydrophilic exterior of the micelle maintains solubility in the aqueous buffer.[14]

Method 4: Cyclodextrins for Inclusion Complex Formation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively "hiding" the hydrophobic parts of the guest molecule and increasing its aqueous solubility.[17][18][19][20][21]

Experimental Protocol:

-

Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.

-

Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in your aqueous buffer.

-

Form the Complex: Add the tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate to the cyclodextrin solution.

-

Equilibrate: Stir the mixture for several hours or overnight to allow for the formation of the inclusion complex.

Caption: Encapsulation by a cyclodextrin improves solubility.

Summary of Strategies

| Method | Principle | Best For | Key Consideration |

| pH Adjustment | Protonation of the amine group to form a soluble salt.[1][22] | Initial attempts; when acidic conditions are tolerated. | The final pH must be compatible with the experimental system. |

| Co-solvents | Dissolving in an organic solvent before dilution in aqueous buffer.[9][10] | Creating concentrated stock solutions for easy dilution. | The final co-solvent concentration should be minimized to avoid artifacts. |

| Surfactants | Micellar encapsulation of the hydrophobic compound.[13][14][15][23] | When pH adjustment is not feasible and higher concentrations are needed. | Choose a biocompatible surfactant and use above the CMC. |

| Cyclodextrins | Formation of a water-soluble inclusion complex.[17][19][20][21] | Formulations requiring low organic solvent content and high stability. | Complexation can be a slower process requiring an equilibration period. |

By systematically applying these scientifically-grounded strategies, researchers can effectively overcome the solubility challenges associated with tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate, leading to more accurate and reliable experimental results.

References

- Vertex AI Search. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.

- Vertex AI Search. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC.

- Vertex AI Search. (n.d.). Recent advances in techniques for enhancing the solubility of hydrophobic drugs.

- Vertex AI Search. (n.d.). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability.

- MDPI. (2025, July 20). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.

- MDPI. (2023, September 19). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects.

- PubMed. (2018, August 15). Cyclodextrin complexes: Perspective from drug delivery and formulation.

- CD Bioparticles. (n.d.). Cyclodextrin Inclusion Compounds.

- Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.

- pharma excipients. (2017, June 22). Application of surfactants in solid dispersion technology for improving solubility of poorly water soluble drugs.

- ResearchGate. (2020, December 7). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.

- Vertex AI Search. (2016, June 27). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview.

- Vaia. (n.d.). Suggest a reason why amino acids are usually more soluble at - pH.

- International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility.

- ACS Publications. (2006, August 22). Solubility of Amino Acids: Influence of the pH value and the Addition of Alcoholic Cosolvents on Aqueous Solubility | Industrial & Engineering Chemistry Research.

- Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review.

- Wikipedia. (n.d.). Cosolvent.

- DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.

- Quora. (2021, April 11). Why does a change in pH affect the solubility of protein in aqueous?.

- ResearchGate. (n.d.). pH dependence of amino acid solubility. The solubility of an amino acid....

- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.

- YouTube. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals.

- PMC. (n.d.). Aqueous and cosolvent solubility data for drug-like organic compounds.

- Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.

Sources

- 1. vaia.com [vaia.com]

- 2. quora.com [quora.com]

- 3. pjps.pk [pjps.pk]

- 4. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview | Asian Journal of Pharmaceutics (AJP) [asiapharmaceutics.info]

- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ijmsdr.org [ijmsdr.org]

- 9. Cosolvent - Wikipedia [en.wikipedia.org]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Aqueous and cosolvent solubility data for drug-like organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. asianpharmtech.com [asianpharmtech.com]

- 15. pharmaexcipients.com [pharmaexcipients.com]

- 16. researchgate.net [researchgate.net]

- 17. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. mdpi.com [mdpi.com]

- 20. Cyclodextrin complexes: Perspective from drug delivery and formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cyclodextrin Inclusion Compounds - CD Bioparticles [cd-bioparticles.net]

- 22. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]

- 23. pharmaexcipients.com [pharmaexcipients.com]

Technical Support Center: Troubleshooting & Purifying tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate

Welcome to the Technical Support Center. The synthesis and purification of tert-Butyl (2-(2-aminoethoxy)phenyl)carbamate —a critical bifunctional building block widely utilized in the development of PROTACs, kinase inhibitors, and complex drug conjugates—presents unique challenges.

Because this molecule contains both an acid-sensitive tert-butoxycarbonyl (Boc) protected aniline and a basic primary aliphatic amine, traditional purification methods like normal-phase silica gel chromatography often lead to poor recovery, severe streaking, or on-column degradation. This guide provides field-proven, causality-driven methodologies to isolate your target compound with high purity and yield.

Section 1: Mechanistic Origins of Common Impurities

To effectively purify the reaction mixture, we must first understand the physicochemical properties of the impurities generated during the synthesis (typically via Mitsunobu etherification or direct alkylation of N-Boc-2-aminophenol).

-

Impurity A: Triphenylphosphine Oxide (TPPO)

-

Causality: If your synthetic route employs a Mitsunobu reaction or a Staudinger reduction (reducing an azide precursor to the primary amine), TPPO is generated in stoichiometric amounts[1]. TPPO is notoriously difficult to remove because it co-elutes with many polar organic compounds on silica and exhibits a broad solubility profile.

-

-

Impurity B: 2-(2-aminoethoxy)aniline (Des-Boc Byproduct)

-